molecular formula C18H23ClO5 B14763982 5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)- CAS No. 87081-56-9

5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)-

Katalognummer: B14763982
CAS-Nummer: 87081-56-9
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: DPNYGWABRKPFDE-PQHZCZHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oudemansin B involves several steps, starting from simpler organic molecules. One of the key steps includes the formation of the β-methoxyacrylate system. The synthetic route typically involves the use of microbial asymmetric reduction to obtain the (2S, 3R)-3-hydroxy lactone, which is a crucial intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of Oudemansin B is generally achieved through fermentation processes using the fungi that naturally produce this compound. The fungi are cultured under specific conditions that promote the production of Oudemansin B, which is then extracted and purified for use .

Analyse Chemischer Reaktionen

Types of Reactions: Oudemansin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Oudemansin B has a wide range of applications in scientific research:

Wirkmechanismus

Oudemansin B exerts its antifungal effects by inhibiting the bc1 segment of the respiratory chain in fungal cells. This inhibition is due to the β-methoxyacrylate system, which binds to the Qo site of complex III in the mitochondrial electron transport chain. This binding prevents the synthesis of adenosine triphosphate (ATP), leading to the death of the fungal cell .

Vergleich Mit ähnlichen Verbindungen

Comparison: Oudemansin B is unique due to its specific β-methoxyacrylate system and its particular inhibitory action on the bc1 segment of the respiratory chain. While other strobilurins also possess antifungal properties, Oudemansin B’s specific structure and mode of action provide distinct advantages in certain applications .

Eigenschaften

CAS-Nummer

87081-56-9

Molekularformel

C18H23ClO5

Molekulargewicht

354.8 g/mol

IUPAC-Name

methyl (E,2E,3S,4S)-6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylidene)-3-methylhex-5-enoate

InChI

InChI=1S/C18H23ClO5/c1-12(14(11-21-2)18(20)24-5)16(22-3)9-7-13-6-8-15(19)17(10-13)23-4/h6-12,16H,1-5H3/b9-7+,14-11+/t12-,16-/m0/s1

InChI-Schlüssel

DPNYGWABRKPFDE-PQHZCZHCSA-N

Isomerische SMILES

C[C@H]([C@H](/C=C/C1=CC(=C(C=C1)Cl)OC)OC)/C(=C\OC)/C(=O)OC

Kanonische SMILES

CC(C(C=CC1=CC(=C(C=C1)Cl)OC)OC)C(=COC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.